molecular formula C12H11N3O2 B1679023 2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one CAS No. 299442-43-6

2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one

Cat. No. B1679023
CAS RN: 299442-43-6
M. Wt: 229.23 g/mol
InChI Key: SOJUSNIBPPMLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one”, also known as NKY-80, is a potent and selective adenylyl cyclase inhibitor . It has a greater affinity for AC5 over AC3 and AC2 . It’s a cell-permeable quinazolinone containing a non-nucleoside compound .


Molecular Structure Analysis

The molecular formula of “2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one” is C12H11N3O2 . Its molecular weight is 229.23 g/mol .


Physical And Chemical Properties Analysis

The compound is an off-white to light brown powder . It is soluble in DMSO or methanol . The predicted boiling point is 464.9±47.0 °C and the predicted density is 1.360±0.06 g/cm3 . The storage temperature is 2-8°C .

Scientific Research Applications

Inhibition of Adenylyl Cyclase Activity

NKY80 is known to inhibit adenylyl cyclase (AC) catalytic activity . AC is an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of numerous biological processes. NKY80 has been shown to block several AC isozymes, particularly type V and VI, which are implicated in various physiological and pathological processes .

Neuropharmacological Research

In neuropharmacology, NKY80 has been utilized in a rat model of Parkinson’s disease. The compound effectively blocked increases in both GABA release and cAMP production, suggesting that AC V/VI expression plays a significant role in GABAergic transmission in conditions like L-DOPA induced severe dyskinesia .

Immune Response in Insects

NKY80 has been used to study the immune response in insects. It was found to reduce levels of hemocyte mobilization in response to bacterial challenges, indicating a role for AC and cAMP in regulating hemocytes and the immune response .

Cardiovascular Research

Due to its selective inhibition of certain AC isozymes, NKY80 can be a valuable tool in cardiovascular research. It helps in understanding the role of cAMP in heart tissue, potentially leading to new therapeutic strategies for heart diseases .

Respiratory System Studies

NKY80’s regulatory effect on AC catalytic activity extends to lung tissues as well. This makes it useful for studying respiratory conditions and could contribute to the development of treatments for diseases affecting the lungs .

Cancer Research

Adenylyl cyclase inhibitors like NKY80 can be modified with tumor-targeting structures, making them relevant in cancer research. By affecting the cAMP pathway, NKY80 may influence cancer cell signaling and proliferation .

Mechanism of Action

Target of Action

NKY80, also known as 2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one, is a potent, selective, and non-competitive inhibitor of the adenylyl cyclase (AC) type V isoform . Adenylyl cyclases are essential enzymes that generate cyclic adenosine 3’5’-monophosphate (cAMP) from ATP . NKY80 has a higher affinity for AC type V over AC type III and II .

Mode of Action

NKY80 interacts with its target, the AC type V isoform, by inhibiting its catalytic activity . This inhibition is non-competitive with respect to ATP . The compound’s interaction with its target leads to a decrease in the production of cAMP, a crucial secondary messenger involved in many biological processes .

Biochemical Pathways

The primary biochemical pathway affected by NKY80 is the cAMP pathway. By inhibiting AC type V, NKY80 reduces the production of cAMP . This can have downstream effects on various cellular processes that rely on cAMP, including signal transduction, regulation of ion channels, and control of enzyme activity .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary molecular effect of NKY80’s action is the reduction of cAMP levels due to the inhibition of AC type V . This can lead to changes in cellular processes regulated by cAMP. For example, in a rat model of Parkinson’s disease, NKY80 blocked increases of both [ (3)H]-GABA release and cAMP production, indicating that AC V/VI expression is a major determinant of increased GABAergic transmission in rats with L-DOPA induced severe dyskinesia .

Safety and Hazards

The compound is classified as an irritant . It has a GHS07 safety symbol and the signal word is "Warning" . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312a, P330, and P501a .

properties

IUPAC Name

2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJUSNIBPPMLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214613
Record name 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one

CAS RN

299442-43-6
Record name 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299442-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NKY80
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one
Reactant of Route 2
2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one
Reactant of Route 3
2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one
Reactant of Route 4
2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one
Reactant of Route 5
2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one
Reactant of Route 6
2-Amino-7-furan-2-yl-7,8-dihydro-6H-quinazolin-5-one

Q & A

Q1: What is the primary mechanism of action of NKY80?

A: NKY80 functions as an adenylyl cyclase (AC) inhibitor. It demonstrates selectivity for certain AC isoforms, particularly AC5 and AC6. [] It is believed to bind to the ATP binding site of AC, rather than the forskolin binding pocket. []

Q2: How selective is NKY80 for AC5 compared to other isoforms?

A: While initially described as an AC5-selective inhibitor, research has revealed that NKY80 does not strongly discriminate between AC5 and AC6. [, ] Although it exhibits greater potency against recombinant AC5 compared to AC2 and AC1, this selectivity is modest, ranging from approximately 4 to 40-fold. []

Q3: Has NKY80 demonstrated efficacy in inhibiting AC activity in cardiac tissue?

A: Yes, NKY80 has been shown to inhibit cardiac AC activity in both wild-type and AC5 knockout mice with similar potencies. [] This finding suggests that NKY80's cardiac effects may not be solely attributable to AC5 inhibition. []

Q4: Beyond cardiac tissue, are there other systems where NKY80's effects have been investigated?

A: Research suggests that NKY80 might play a role in renin release from juxtaglomerular cells. Studies indicate that by inhibiting AC5, NKY80 can block the increase in both cAMP formation and renin release typically stimulated by reduced intracellular calcium levels. []

Q5: What are the implications of the limited isoform selectivity of NKY80 for research?

A: The modest selectivity of NKY80 for AC5 highlights the need for caution when interpreting results from studies utilizing this compound. [, ] It also underscores the ongoing need for the development of more highly selective AC inhibitors to facilitate a deeper understanding of the distinct roles of individual AC isoforms in various physiological and pathological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.